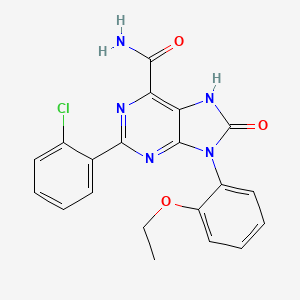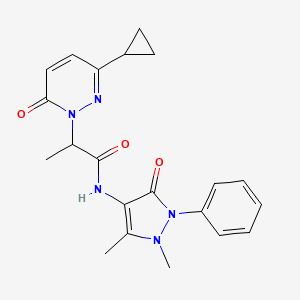![molecular formula C26H23ClN2O4 B2942421 N-[4-(4-chlorophenoxy)phenyl]-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide CAS No. 310451-07-1](/img/structure/B2942421.png)
N-[4-(4-chlorophenoxy)phenyl]-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-chlorophenoxy)phenyl]-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide, also known as Apixaban, is a novel anticoagulant drug that has been approved for use in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, deep vein thrombosis, and pulmonary embolism. Apixaban belongs to the class of direct oral anticoagulants (DOACs) and has been found to be effective in reducing the risk of thrombotic events without increasing the risk of bleeding.
Wirkmechanismus
N-[4-(4-chlorophenoxy)phenyl]-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide is a selective inhibitor of factor Xa, which is a key enzyme in the coagulation cascade. By inhibiting factor Xa, this compound prevents the formation of thrombin, which is the final step in the coagulation cascade. This results in a reduction in the risk of thrombotic events.
Biochemical and physiological effects:
This compound has been found to have a predictable pharmacokinetic profile and does not require routine monitoring of anticoagulant effect. This compound has a half-life of approximately 12 hours and is primarily metabolized by the liver. This compound has a low potential for drug interactions and does not require dose adjustments based on age, weight, or renal function.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-chlorophenoxy)phenyl]-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide has several advantages for use in laboratory experiments. It has a predictable pharmacokinetic profile, which allows for accurate dosing and monitoring of anticoagulant effect. This compound also has a low potential for drug interactions, which reduces the risk of confounding effects in experiments. However, this compound is not suitable for experiments that require the use of animals, as it has been found to be toxic to some species.
Zukünftige Richtungen
There are many potential future directions for research on N-[4-(4-chlorophenoxy)phenyl]-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide. One area of interest is the use of this compound in combination with other anticoagulant drugs, such as aspirin or clopidogrel, to further reduce the risk of thrombotic events. Another area of interest is the use of this compound in patients with renal impairment, as the pharmacokinetics of this compound may be altered in these patients. Finally, there is a need for further research on the safety and efficacy of this compound in special populations, such as pregnant women and patients with liver disease.
Synthesemethoden
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide involves the condensation of 4-chlorophenol with 4-aminophenol to form 4-(4-chlorophenoxy)aniline, which is then reacted with 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-chlorophenoxy)phenyl]-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide has been extensively studied in clinical trials and has been found to be effective in reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation, deep vein thrombosis, and pulmonary embolism. In addition, this compound has been found to be non-inferior to warfarin in the prevention of stroke and systemic embolism and has a lower risk of bleeding.
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-7-(diethylamino)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4/c1-3-29(4-2)20-10-5-17-15-23(26(31)33-24(17)16-20)25(30)28-19-8-13-22(14-9-19)32-21-11-6-18(27)7-12-21/h5-16H,3-4H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOSRUGOFKNWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2942341.png)
![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2942348.png)

![2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2942354.png)
![7-(4-chlorophenyl)-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942355.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2942357.png)
![Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2942358.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
